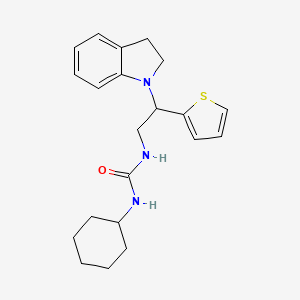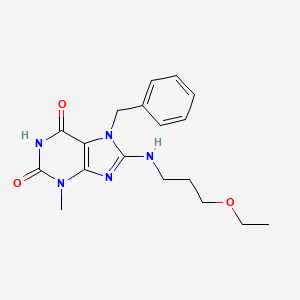
7-benzyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-benzyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BZA-8, is a synthetic compound that belongs to the class of purine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Structural Insights and Synthetic Approaches
- The title compound's structure is characterized by the planarity of the fused rings in the purine system, with specific geometric conformations for its substituents. For instance, a related compound exhibited typical geometric orientations, highlighting the importance of the purine skeleton's planarity and the substituents' conformations for its chemical behavior and potential applications (Karczmarzyk et al., 1995).
- Synthesis and biological activity studies of novel compounds containing purine structures have shown potential for pharmacological applications, such as hypoglycemic and hypolipidemic activity, which may guide future research into the title compound's potential uses (Kim et al., 2004).
Protective Groups in Synthesis
- The use of protective groups like thietanyl for the synthesis of purine derivatives underlines the complexity and specificity of chemical manipulations required for obtaining purine compounds with desired functional groups, which could be relevant for the synthesis or modification of the title compound (Khaliullin & Shabalina, 2020).
Pharmacological Exploration
- Research into related purine derivatives has identified compounds with significant analgesic and anti-inflammatory effects, suggesting that derivatives of the title compound could also possess valuable pharmacological properties (Zygmunt et al., 2015).
- Studies on purine-2,6-dione derivatives have explored their potential as ligands for serotonin receptors, indicating the capacity of purine derivatives to interact with biological targets, which may inspire further investigation into the biological interactions of the title compound (Chłoń-Rzepa et al., 2013).
properties
IUPAC Name |
7-benzyl-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-3-26-11-7-10-19-17-20-15-14(16(24)21-18(25)22(15)2)23(17)12-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,19,20)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUBAYXDDPOMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

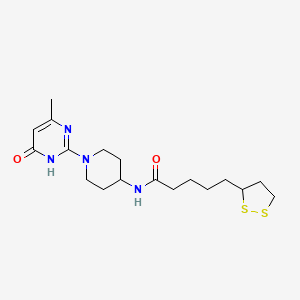

![3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2559842.png)
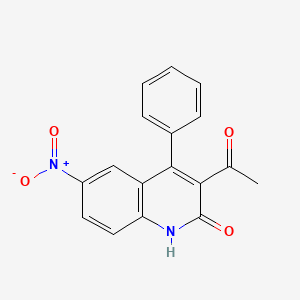
![N-[[6-(Dimethylamino)pyridin-3-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2559844.png)
![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride](/img/structure/B2559847.png)
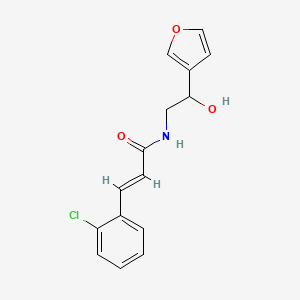
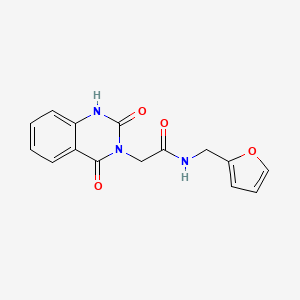


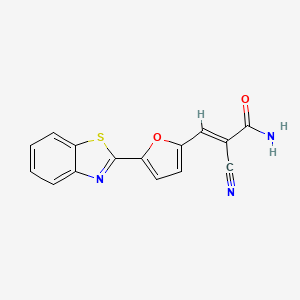
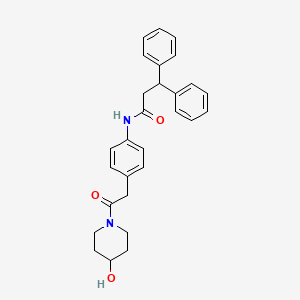
![5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2559859.png)
